4,6-Bis(4-fluorophenyl)pyrimidin-2-amine

Übersicht

Beschreibung

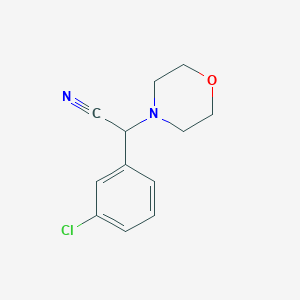

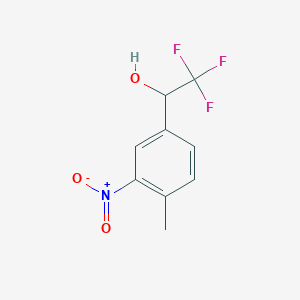

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H10F2N2 . It has a molecular weight of 268.27 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is 1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H . This indicates the presence of two fluorophenyl groups attached to the pyrimidine ring.Physical And Chemical Properties Analysis

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is a white to yellow solid . It has a molecular weight of 268.27 . The compound should be stored at +4°C .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine: derivatives have been explored for their potential as anticancer agents. Specifically, these compounds have been synthesized and evaluated for their ability to inhibit Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division, and its overexpression is associated with various cancers. By inhibiting AURKA, these derivatives can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in cancer cells, such as HCT116 human colon cancer cells .

Pharmacological Applications

The pyrimidine scaffold, which includes 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine , is a central building block for a wide range of pharmacological applications. Pyrimidine derivatives exhibit activities such as antimicrobial, antifungal, antiparasitic, anti-inflammatory, analgesic, antihypertensive, and antitubercular, among others . These diverse biological activities make them valuable in the development of new drugs for various diseases.

Aurora Kinase A Inhibition

Derivatives of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine have been shown to selectively inhibit AURKA activity. This selective inhibition is crucial for developing targeted therapies that can effectively treat cancers with minimal side effects. The binding energies obtained from in silico docking studies suggest that these derivatives bind well to AURKA, making them promising candidates for further drug development .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the structural features of a compound relate to its biological activity. For 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine derivatives, SAR calculations have indicated that hydrophobic substituents and the presence of a 1-naphthalenyl group at the R2 position increase anticancer activity. Additionally, an H-bond acceptor at the C-2 position of the R1 group also enhances activity . These insights are invaluable for designing more potent anticancer compounds.

Modulation of Myeloid Leukemia

Pyrimidine-based drugs, including derivatives of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine , have been used to modulate myeloid leukemia. Drugs such as imatinib, dasatinib, and nilotinib are well-established treatments for leukemia and are based on the pyrimidine scaffold . This highlights the compound’s potential in treating blood cancers.

Broad-Spectrum Antimicrobial Activity

The pyrimidine core of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is associated with broad-spectrum antimicrobial activity. This includes efficacy against bacteria, fungi, and parasites, making it a versatile agent in combating infections . The compound’s ability to serve as a backbone for various antimicrobial agents underscores its significance in pharmaceutical research.

Safety and Hazards

The safety information available indicates that 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer .

Mode of Action

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine are not available, the compound’s molecular weight (283.28) and predicted properties such as melting point (207.5-210.5 °C) and boiling point (489.9±55.0 °C) suggest it may have suitable bioavailability .

Result of Action

The result of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine’s action is the induction of caspase-mediated apoptotic cell death in cancer cells . This is evidenced by the observed cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are hallmarks of apoptosis .

Eigenschaften

IUPAC Name |

4,6-bis(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNILGZEMZGTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)

![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)

![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)